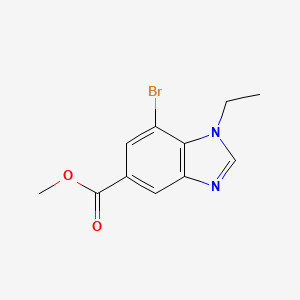
Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate
Descripción general
Descripción
Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate, also known as E7BEMBDC, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as an antimicrobial agent, as a corrosion inhibitor, and for its ability to affect the metabolism of certain enzymes. In
Aplicaciones Científicas De Investigación
Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate has been studied for its potential to act as an antimicrobial agent, as a corrosion inhibitor, and for its ability to affect the metabolism of certain enzymes. In addition, the compound has been studied for its potential to act as a therapeutic agent for certain diseases, such as cancer and diabetes. It has also been investigated for its potential to act as a preservative in food and beverages.
Mecanismo De Acción
The exact mechanism of action of Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the metabolism of carbohydrates and fatty acids. Additionally, it is thought to act as an antimicrobial agent by disrupting the cell wall of bacteria. Finally, it is believed to act as a corrosion inhibitor by forming a protective layer on metallic surfaces.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of carbohydrates and fatty acids. It has also been shown to have antimicrobial activity, though the exact mechanism of action is not yet understood. Additionally, it has been shown to have antioxidant activity, which may be beneficial in preventing certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate in laboratory experiments is its relatively straightforward synthesis. Additionally, the compound is relatively stable, making it suitable for use in a variety of experiments. However, there are some limitations to its use. For example, the compound is not water-soluble, making it difficult to use in experiments involving aqueous solutions. Additionally, the compound is not very soluble in organic solvents, which limits its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research related to Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate. For example, further research could be conducted to better understand the exact mechanism of action of the compound. Additionally, research could be conducted to assess the potential therapeutic applications of the compound, such as its potential to act as an anti-cancer or anti-diabetic agent. Finally, research could be conducted to assess the potential of the compound to act as a preservative in food and beverages.
Propiedades
IUPAC Name |
ethyl 7-bromo-1-ethyl-2-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-4-16-8(3)15-11-7-9(13(17)18-5-2)6-10(14)12(11)16/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXNGYJZVFDNPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=CC(=C2)C(=O)OCC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144739 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1-ethyl-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate | |
CAS RN |
1437794-82-5 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1-ethyl-2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1-ethyl-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B1431939.png)
![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1431942.png)

![2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431946.png)
![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/structure/B1431947.png)




